
2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinyl group, a piperidine sulfonyl group, and a benzoxazole ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminobenzoxazole with piperidine-1-sulfonyl chloride to form an intermediate product. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.
化学反応の分析
Types of Reactions
2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
科学的研究の応用
2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The benzoxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
2-Hydrazinyl-5-(piperidine-1-sulfonyl)pyridine: Similar structure but with a pyridine ring instead of a benzoxazole ring.
2-Hydrazinyl-5-(morpholine-1-sulfonyl)-1,3-benzoxazole: Contains a morpholine sulfonyl group instead of a piperidine sulfonyl group.
Uniqueness
2-Hydrazinyl-5-(piperidine-1-sulfonyl)-1,3-benzoxazole is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the benzoxazole ring distinguishes it from similar compounds, potentially offering different biological activities and applications.
特性
分子式 |
C12H16N4O3S |
|---|---|
分子量 |
296.35 g/mol |
IUPAC名 |
(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
InChI |
InChI=1S/C12H16N4O3S/c13-15-12-14-10-8-9(4-5-11(10)19-12)20(17,18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,13H2,(H,14,15) |
InChIキー |
QMPJOZLHPKOIKR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
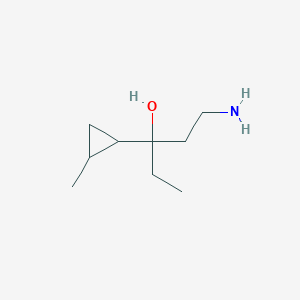

![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)

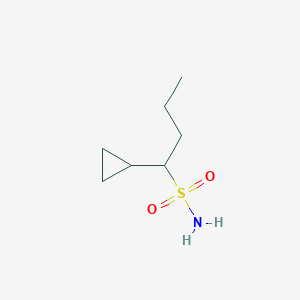
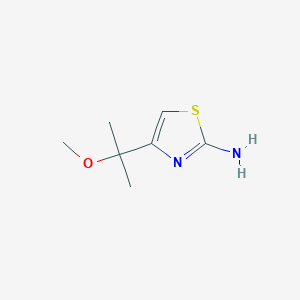
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
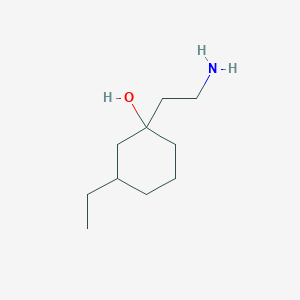
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)
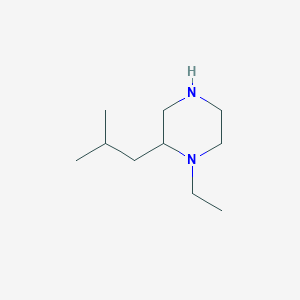

![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)

